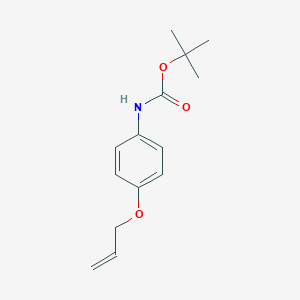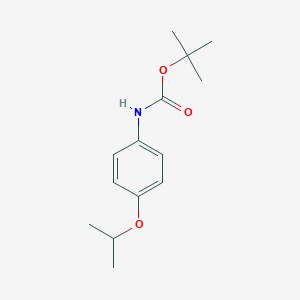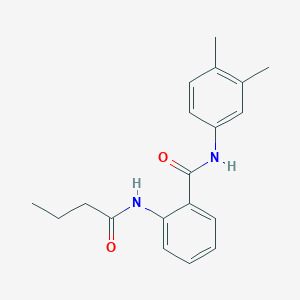
N,N-diallyl-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DAS is a sulfonamide compound that was first synthesized in the 1950s and has since been used as a herbicide and fungicide. However, its potential use in scientific research has only recently been explored. DAS has been found to have a unique mechanism of action that makes it a promising tool for studying various biological processes.
作用機序
DAS binds to specific amino acid residues on proteins, primarily cysteine and lysine, through a process called alkylation. This disrupts the protein's structure and function, leading to changes in biological processes that the protein is involved in.
Biochemical and Physiological Effects:
DAS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. DAS has also been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using DAS in lab experiments is its specificity. It can be used to target specific proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on biological processes. However, DAS can also have off-target effects, making it important to use appropriate controls in experiments. Additionally, DAS is not suitable for use in vivo due to its toxicity.
将来の方向性
There are several potential future directions for research on DAS. One area of interest is the development of more specific and potent analogs of DAS that can be used to target specific proteins with greater precision. Another area of interest is the use of DAS as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Finally, there is potential for the use of DAS in the development of new therapeutics for diseases such as cancer and neurodegenerative disorders.
In conclusion, DAS is a promising tool for studying various biological processes due to its unique mechanism of action and specificity. While there are limitations to its use in lab experiments, there are several potential future directions for research on DAS that could lead to important discoveries in the field of biology.
合成法
The synthesis of DAS involves the reaction of 4-chlorobenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
DAS has been found to have several potential applications in scientific research. One of its most promising uses is as a tool for studying protein-protein interactions. DAS can bind to specific amino acid residues on proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on various biological processes.
特性
分子式 |
C12H14ClNO2S |
|---|---|
分子量 |
271.76 g/mol |
IUPAC名 |
4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14ClNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |
InChIキー |
IFGFZPYWIAFNPW-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)



![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
